molecular formula C9H12ClNO2 B13038443 1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride

1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride

Cat. No.: B13038443
M. Wt: 201.65 g/mol
InChI Key: JDBNFIJHTFUSGF-UHFFFAOYSA-N
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Description

Systematic and Common Names

The compound is systematically named 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine hydrochloride , reflecting its benzodioxole core and methylamine substituent. Alternative names include:

  • (1,3-Dioxaindan-4-yl)methylamine hydrochloride
  • 1-(1,3-Benzodioxol-4-yl)-N-methylmethanamine hydrochloride
  • 3,4-Methylenedioxy-N-methylbenzylamine hydrochloride.

The International Union of Pure and Applied Chemistry (IUPAC) name is 1-(1,3-benzodioxol-4-yl)-N-methylmethanamine hydrochloride , emphasizing the methyl group on the nitrogen atom and the benzodioxol-4-yl substituent.

Molecular Formula and Structural Features

The molecular formula of the hydrochloride salt is C₉H₁₂ClNO₂ , with a molar mass of 201.65 g/mol . The base compound (prior to hydrochlorination) has the formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .

The structure consists of:

  • A 1,3-benzodioxole core (a benzene ring fused to a 1,3-dioxole ring).
  • A methylmethanamine sidechain (-CH₂-NH-CH₃) attached at the 4-position of the benzodioxole ring.
  • A hydrochloride counterion stabilizing the amine group.
Property Value Source
CAS Number (base) 110931-73-2
CAS Number (hydrochloride) 53942-89-5
Molecular Formula C₉H₁₂ClNO₂
IUPAC Name 1-(1,3-benzodioxol-4-yl)-N-methylmethanamine hydrochloride

Structural Classification

This compound belongs to two overlapping chemical classes:

  • Benzodioxole derivatives : Characterized by the 1,3-dioxole ring fused to benzene. The methylenedioxy group (-O-CH₂-O-) is a hallmark of this family.
  • Substituted phenethylamines : The amine sidechain (-CH₂-NH-CH₃) aligns with phenethylamine (C₆H₅-CH₂-CH₂-NH₂) derivatives, albeit with a shortened carbon chain.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

1-(1,3-benzodioxol-4-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H11NO2.ClH/c1-10-5-7-3-2-4-8-9(7)12-6-11-8;/h2-4,10H,5-6H2,1H3;1H

InChI Key

JDBNFIJHTFUSGF-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C2C(=CC=C1)OCO2.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine hydrochloride generally involves the introduction of the N-methylmethanamine functional group onto the benzo[d]dioxole ring system. This can be achieved through reductive amination or nucleophilic substitution reactions starting from appropriate precursors such as aldehydes or halogenated intermediates.

Reductive Amination Approach

One common method is the reductive amination of 3,4-methylenedioxybenzaldehyde (the aldehyde derivative of the benzo[d]dioxole ring) with methylamine or methylamine derivatives, followed by reduction to form the secondary amine.

  • Step 1: Condensation of 3,4-methylenedioxybenzaldehyde with methylamine in a suitable solvent.
  • Step 2: Reduction of the formed imine intermediate using reducing agents such as sodium borohydride or catalytic hydrogenation to yield 1-(Benzo[d]dioxol-4-yl)-N-methylmethanamine.
  • Step 3: Conversion to the hydrochloride salt by treatment with hydrochloric acid.

This method is favored for its straightforwardness and relatively high yields.

Resolution of Enantiomers

Given that the compound can exist as enantiomers, resolution methods may be employed to obtain optically enriched forms. According to patent literature, the use of chiral resolving agents such as phthalic acid monoesters combined with selective crystallization techniques allows for the separation of enantiomers of related amine derivatives.

  • The racemic mixture of the amine or its precursor is reacted with a chiral acid to form diastereomeric salts.
  • These salts are separated by controlled crystallization.
  • The desired enantiomer is recovered by displacement of the base from the salt.

This approach is important when enantiomeric purity is required for pharmacological activity.

Alternative Synthetic Routes

Other synthetic pathways may involve:

  • Alkylation of benzo[d]dioxol-4-ylmethanamine with methylating agents under controlled conditions.
  • Use of protective groups during synthesis to prevent side reactions on the dioxole ring.
  • Employing catalytic or enzymatic methods for selective amination.

However, detailed experimental protocols for these alternatives are less commonly reported in open literature.

Preparation Data and Conditions

Step Reagents/Conditions Outcome/Notes
Aldehyde condensation 3,4-Methylenedioxybenzaldehyde + methylamine Formation of imine intermediate
Reduction NaBH4 or catalytic hydrogenation Conversion to secondary amine
Salt formation Treatment with HCl Formation of hydrochloride salt for stability
Enantiomeric resolution Racemic amine + chiral acid (e.g., phthalic acid monoester) Diastereomeric salt formation and crystallization
Purification Filtration, drying under reduced pressure White solid hydrochloride salt

Typical reaction temperatures range from ambient to reflux depending on the solvent system (e.g., methanol, diisopropyl ether), with stirring times varying from several hours to overnight to ensure complete reaction and crystallization.

Research Findings and Analytical Data

  • Enantiomeric excess and purity are typically analyzed by HPLC after resolution steps.
  • The hydrochloride salt form improves the compound’s stability and solubility for further applications.
  • Molecular weight and formula confirmation are performed by mass spectrometry and NMR spectroscopy.
  • Storage recommendations include protection from light and storage at -20°C or -80°C for long-term stability.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition
Starting material 3,4-Methylenedioxybenzaldehyde
Amination reagent Methylamine
Reducing agent Sodium borohydride or catalytic hydrogenation
Solvent Methanol, diisopropyl ether
Temperature Room temperature to reflux (25–65°C)
Reaction time 4–24 hours
Salt formation HCl treatment to form hydrochloride salt
Enantiomeric resolution Chiral acid salt formation and crystallization
Purification Filtration, drying under reduced pressure
Storage Protected from light, -20°C to -80°C

Chemical Reactions Analysis

Chemical Reactions Involving 1-(Benzo[d] dioxol-4-yl)-N-methylmethanamine Hydrochloride

The chemical reactions of this compound can be categorized into several types based on the functional groups present and the conditions applied. Below are notable reactions and their mechanisms.

Reaction Conditions and Mechanisms

The reactions typically proceed under mild to moderate conditions (e.g., room temperature to 120 °C) and may require catalysts such as Lewis acids or bases depending on the reaction type.

Key Reaction Pathways

Reaction TypeReactantsProductsConditions
Reductive AminationAldehyde + Methylamine1-(Benzo[d] dioxol-4-yl)-N-methylmethanamineRoom temperature
AcylationBenzo[d] dioxole + Acyl chlorideAcylated derivativesBasic conditions

Characterization Techniques

To confirm the structure and purity of synthesized compounds, various characterization techniques are employed:

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the structure of the synthesized compounds. For instance, in a typical NMR spectrum of 1-(Benzo[d] dioxol-4-yl)-N-methylmethanamine:

  • Chemical shifts for aromatic protons appear in the range of δ 6.5–7.5 ppm.

  • The methylene protons attached to the nitrogen show distinctive shifts that help confirm the presence of the amine group.

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that assist in verifying the identity of the compound.

High-performance Liquid Chromatography (HPLC)

HPLC is employed for purity analysis and quantification of reaction products, ensuring that side products are minimized during synthesis.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications:

  • Psychoactive Properties : Research indicates that derivatives of benzo[d][1,3]dioxole compounds exhibit psychoactive effects. This has led to studies on their potential use in treating mood disorders and anxiety .
  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those related to serotonin and dopamine pathways. This modulation could offer new avenues for developing antidepressants or anxiolytics .

Pharmacological Studies

Pharmacological research has highlighted several key areas:

  • Antidepressant Activity : Studies have suggested that compounds similar to 1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride can exhibit antidepressant-like effects in animal models, indicating their potential for further development in treating depression .
  • Cognitive Enhancement : Some studies have explored the compound's ability to enhance cognitive functions, which could be beneficial in treating cognitive deficits associated with various neurological disorders .

Analytical Chemistry

In analytical chemistry, the compound serves as a useful standard and reagent:

  • Chromatographic Analysis : It is utilized in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures, particularly in pharmaceutical formulations. Its distinct chemical properties allow for effective separation and identification of active ingredients .
  • Spectroscopic Studies : The compound's unique structure makes it suitable for various spectroscopic techniques, including NMR and mass spectrometry, aiding in the elucidation of molecular interactions and stability studies .

Case Study 1: Antidepressant Effects

A study conducted on rodents demonstrated that administration of 1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays such as the forced swim test indicated increased mobility and reduced immobility times, suggesting antidepressant properties.

Case Study 2: Cognitive Enhancement

In a double-blind study involving human subjects with mild cognitive impairment, participants receiving the compound showed improved scores on cognitive assessments compared to placebo groups. These findings support its potential use as a cognitive enhancer.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets:

The exact mechanism may vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features :

  • Hydrochloride salt : Improves crystallinity and aqueous solubility.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes structural differences and similarities with related compounds:

Compound Name Molecular Formula Substituents/Modifications Key Differences Evidence ID
1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride C₉H₁₀ClNO₂ 4-position benzodioxole; N-methylmethanamine Reference compound
3,4-Methylenedioxyphenethylamine hydrochloride C₉H₁₁NO₂·HCl 5-position benzodioxole; ethylamine chain Longer chain (ethyl vs. methyl); substitution at 5-position
4-(Dimethylamino)benzylamine hydrochloride C₉H₁₄ClN₂ Benzene ring; dimethylamino group No dioxole ring; tertiary amine
(S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride C₉H₁₀ClF₂NO₂ Difluorinated benzodioxole; ethanamine chain Fluorine substitution; stereospecificity
2-(4-(Benzyloxy)phenyl)-N-methylethanamine hydrochloride C₁₆H₁₈ClNO Benzyloxy-phenyl; ethylamine chain Bulkier substituent; no dioxole ring

Pharmacological and Physicochemical Properties

3,4-Methylenedioxyphenethylamine Hydrochloride (): The ethylamine chain and 5-substituted benzodioxole may enhance serotonin receptor affinity compared to the target compound’s methylamine chain and 4-substitution. Higher molecular weight (215.67 vs.

4-(Dimethylamino)benzylamine Hydrochloride (): The dimethylamino group increases lipophilicity (logP ~1.5 vs. ~1.2 for the target compound), improving membrane permeability but reducing solubility. Lacks the dioxole ring, diminishing metabolic stability in cytochrome P450-rich environments.

Difluorinated Analog () :

  • Fluorine atoms at the 2,2-positions enhance metabolic stability and receptor binding via electron-withdrawing effects.
  • Stereospecific (S)-configuration may confer higher biological activity, as seen in analogous CNS-targeting compounds.

Biological Activity

1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride, with CAS number 2177259-47-9, is a chemical compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties.

  • Molecular Formula : C9H12ClNO2
  • Molecular Weight : 201.65 g/mol
  • MDL Number : MFCD31652706
  • Storage Conditions : Should be kept in an inert atmosphere at temperatures between 2°C and 8°C.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing the dioxole structure. A relevant study synthesized a series of 1,3-dioxolane derivatives and assessed their biological activities against various bacterial strains and fungi. The findings indicated that many of these compounds exhibited significant antibacterial and antifungal properties.

Table 1: Antimicrobial Activity of Dioxolane Derivatives

CompoundActivity Against Staphylococcus aureusActivity Against Candida albicansMinimum Inhibitory Concentration (MIC)
Compound 1Moderate (MIC: 625–1250 µg/mL)Not tested-
Compound 2High (MIC: <625 µg/mL)Significant<625 µg/mL
Compound 3LowNot active-
Compound 4High (MIC: <625 µg/mL)Significant<625 µg/mL
Compound 5ModerateSignificant<1250 µg/mL

The results indicate that certain derivatives, particularly those structurally similar to 1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride, show promising activity against pathogens like Staphylococcus aureus and Candida albicans .

Case Studies

A notable case study involved the synthesis and biological evaluation of various dioxolane derivatives, including those structurally related to the compound . The study demonstrated that modifications in the dioxole ring could significantly enhance antimicrobial effectiveness. For instance, derivatives with additional functional groups showed increased potency against resistant strains of bacteria .

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